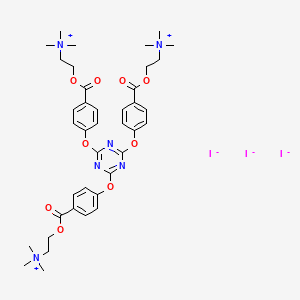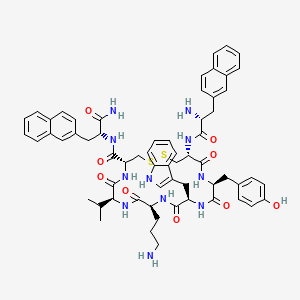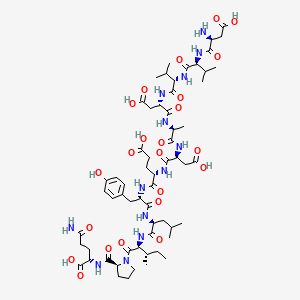
2-chloro-3-(4-methylpiperazin-1-yl)quinoxaline;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-3-(4-methylpiperazin-1-yl)quinoxaline;hydrochloride involves the reaction of 2-chloroquinoxaline with 4-methylpiperazine. The reaction is typically carried out in an organic solvent such as dimethyl sulfoxide or acetonitrile, under reflux conditions. The product is then purified through recrystallization or chromatography to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for research and pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
2-chloro-3-(4-methylpiperazin-1-yl)quinoxaline;hydrochloride primarily undergoes substitution reactions due to the presence of the chloro group on the quinoxaline ring. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various substituted quinoxalines, while oxidation and reduction reactions can modify the functional groups on the quinoxaline ring .
Scientific Research Applications
2-chloro-3-(4-methylpiperazin-1-yl)quinoxaline;hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a ligand in the study of 5-hydroxytryptamine 3 receptors, helping to elucidate the structure-activity relationships of these receptors
Biology: The compound is used in electrophysiological studies to investigate the inhibitory effects on 5-hydroxytryptamine-induced responses
Medicine: This compound has potential therapeutic value in the treatment of conditions related to 5-hydroxytryptamine 3 receptor activity, such as nausea and vomiting
Industry: It is used in the development of new pharmaceuticals targeting 5-hydroxytryptamine 3 receptors
Mechanism of Action
2-chloro-3-(4-methylpiperazin-1-yl)quinoxaline;hydrochloride exerts its effects by binding to the 5-hydroxytryptamine 3 receptor. It has high affinity for the 5-hydroxytryptamine 3A receptor, displacing granisetron binding with a dissociation constant of 0.04 nanomolar. At the 5-hydroxytryptamine 3AB receptor, it is less potent with a dissociation constant of 22 nanomolar . The compound inhibits 5-hydroxytryptamine-induced responses at nanomolar concentrations, acting as a partial agonist at higher concentrations .
Comparison with Similar Compounds
Similar Compounds
Granisetron: Another high-affinity ligand for the 5-hydroxytryptamine 3 receptor, used clinically as an antiemetic.
Ondansetron: A selective 5-hydroxytryptamine 3 receptor antagonist, also used to prevent nausea and vomiting.
Palonosetron: A newer 5-hydroxytryptamine 3 receptor antagonist with a longer half-life and higher receptor affinity
Uniqueness
2-chloro-3-(4-methylpiperazin-1-yl)quinoxaline;hydrochloride is unique in its ability to distinguish between 5-hydroxytryptamine 3A and 5-hydroxytryptamine 3AB receptors. This property makes it a valuable tool for studying the differences between these receptor subtypes and their roles in physiological and pathological processes .
Properties
CAS No. |
55686-37-8 |
|---|---|
Molecular Formula |
C13H16Cl2N4 |
Molecular Weight |
299.199 |
IUPAC Name |
2-chloro-3-(4-methylpiperazin-1-yl)quinoxaline;hydrochloride |
InChI |
InChI=1S/C13H15ClN4.ClH/c1-17-6-8-18(9-7-17)13-12(14)15-10-4-2-3-5-11(10)16-13;/h2-5H,6-9H2,1H3;1H |
InChI Key |
KRCHRLLSRBMCBX-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C2=NC3=CC=CC=C3N=C2Cl.Cl |
Synonyms |
2-Chloro-3-(4-methyl-1-piperazinyl)-quinoxaline hydrochloride; VUF-10166 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Z)-but-2-enedioic acid;3-(2-chlorophenyl)-2-[(E)-2-[6-(diethylaminomethyl)pyridin-2-yl]ethenyl]-6-fluoroquinazolin-4-one](/img/structure/B560346.png)





![3-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]-4-phenyl-1H-quinolin-2-one](/img/structure/B560356.png)

![disodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl phosphate;octahydrate](/img/structure/B560360.png)





